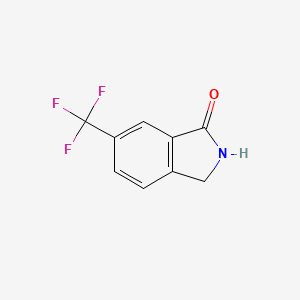

6-(Trifluoromethyl)isoindolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

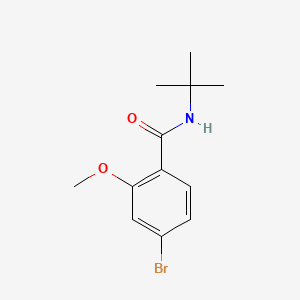

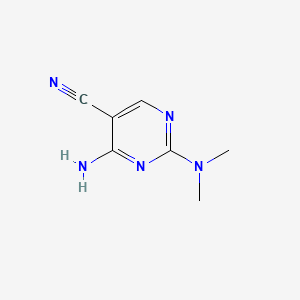

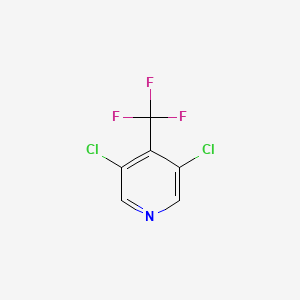

6-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the CAS Number: 1261883-04-8. It has a molecular weight of 201.15 and its IUPAC name is 6-(trifluoromethyl)-1-isoindolinone .

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives has been achieved from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is characterized by group tolerance, high efficiency, and yields .Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)isoindolin-1-one is 1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) .Chemical Reactions Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Physical And Chemical Properties Analysis

6-(Trifluoromethyl)isoindolin-1-one is a solid at room temperature . It has a boiling point of 366.8±42.0 °C at 760 mmHg . Its density is predicted to be 1.391±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis of Bioactive Indoles

The trifluoromethyl group in 6-(Trifluoromethyl)isoindolin-1-one can be used to synthesize 2-trifluoromethylindoles , which are compounds found in nature with significant bioactivity . These indoles are used in medicine, as food additives, and in other fields due to their strong biological activities.

Antiviral Applications

Isoindolin-1-ones, including derivatives of 6-(Trifluoromethyl)isoindolin-1-one , have been isolated from plants like Nicotiana tabacum and shown to exhibit significant anti-tobacco mosaic virus (anti-TMV) activities . These compounds can potentially be used to develop new antiviral agents.

Antitumor Properties

Compounds with the isoindolin-1-one structure have been studied for their antitumor properties. The introduction of a trifluoromethyl group, as in 6-(Trifluoromethyl)isoindolin-1-one , can enhance the potency and selectivity of these compounds against cancer cells .

Enhancing Drug Properties

The trifluoromethyl group is known to enhance the polarity, stability, and lipophilicity of pharmaceuticals. Incorporating 6-(Trifluoromethyl)isoindolin-1-one into drug molecules could improve their pharmacokinetic properties .

Development of Pesticides

The unique chemical structure of 6-(Trifluoromethyl)isoindolin-1-one can be utilized in the development of new pesticides. The trifluoromethyl group can contribute to the creation of more effective and stable pesticide compounds .

Material Science Applications

6-(Trifluoromethyl)isoindolin-1-one: can be applied in material science to create materials with enhanced properties, such as increased thermal stability and chemical resistance due to the presence of the trifluoromethyl group .

Anti-Rotavirus Activities

Research has indicated that isoindolin-1-ones can exhibit high anti-rotavirus activity, suggesting that 6-(Trifluoromethyl)isoindolin-1-one could be a candidate for treating rotavirus infections .

Synthetic Methodology Research

The compound is also valuable in synthetic methodology research, where it can serve as a model for studying new synthetic pathways and reactions involving the trifluoromethyl group .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZISEIJOJZALPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)isoindolin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)

![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

![Bicyclo[2.2.1]hept-2-en-7-ol, 7-ethynyl-, syn- (9CI)](/img/no-structure.png)

![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)